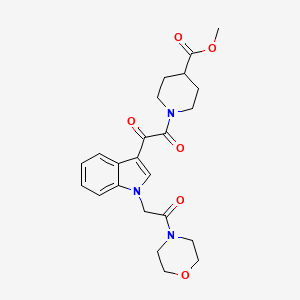![molecular formula C17H15FN4O2S B2565253 5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-63-2](/img/structure/B2565253.png)
5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The specific compound you mentioned has various substituents on the pyrimidine ring, including an allylthio group, a fluorophenyl group, and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring with various substituents. The presence of the allylthio and fluorophenyl groups would likely have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the allylthio group might be susceptible to oxidation, and the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity .Scientific Research Applications
Molecular Structure and Crystallography
Research on similar pyrimidine derivatives has provided insights into their molecular structures and crystallography, revealing the influence of substituents on their packing and hydrogen bonding patterns in crystals. For example, studies on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown that molecular structures can significantly impact crystal packing through hydrogen bonds and π-π stacking interactions, which could influence their reactivity and stability (Trilleras et al., 2009).
Photophysical Properties and Sensing Applications
Compounds structurally related to the specified chemical have been explored for their photophysical properties and potential applications as sensors. Research into naphthalimide derivatives, for example, has highlighted their utility as fluorescent chemosensors for metal cations and protons, exploiting the fluorescence changes upon binding to detect these species (Sali et al., 2006). This suggests potential applications of similar pyrimidine derivatives in environmental monitoring and analytical chemistry.
Anticancer and Antibacterial Research
Synthetic efforts on pyrimidine and fused pyrimidine systems have also been directed towards evaluating their biological activities. Compounds with similar frameworks have been synthesized and tested for their anticancer and antibacterial properties. For instance, novel pyrano[2,3-d]pyrimidinone carbonitrile derivatives have been synthesized and exhibited promising antibacterial and anticancer activities, providing a foundation for the development of new therapeutic agents (Aremu et al., 2017).
Material Science and Polymer Research
In material science, derivatives of pyrimidine have been incorporated into polymers to impart specific properties, such as fluorescence or chemical sensing capabilities. Microwave-assisted polymerization techniques have been used to synthesize novel polyureas with inherent viscosities and thermal properties derived from pyrimidine-based monomers, indicating potential applications in advanced material design (Mallakpour & Rafiee, 2004).
Future Directions
properties
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-4-9-25-15-12-14(21(2)17(24)22(3)16(12)23)19-13(20-15)10-5-7-11(18)8-6-10/h4-8H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJPHMVJMENCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC=C)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

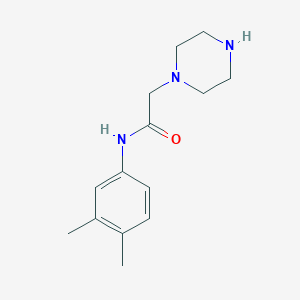
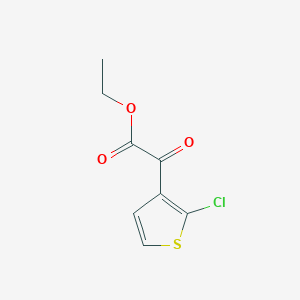
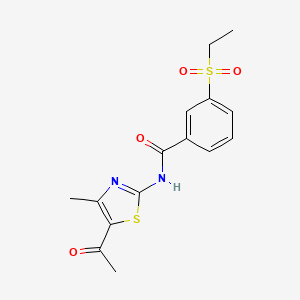
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)
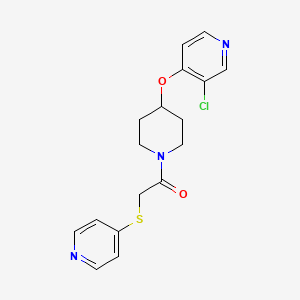
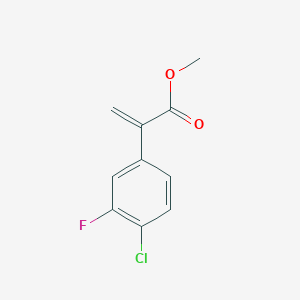
![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2565181.png)
![tert-butyl rac-(1R,3r,5S)-8H-spiro[8-azabicyclo[3.2.1]octane-3,2'-[1,4]oxazinane]-8-carboxylate](/img/structure/B2565182.png)

![3-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2565184.png)
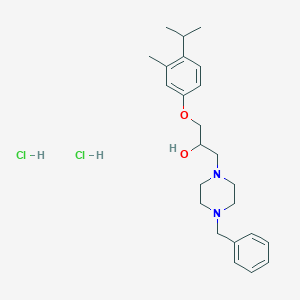
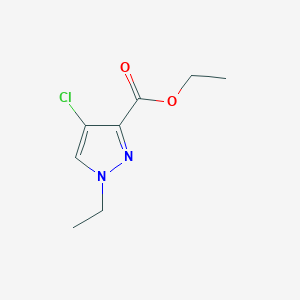
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)
